Osemozotan
Overview
Description
Osemozotan, also known as MKC-242, is a selective 5-HT1A receptor agonist . It has been found to decrease the number of c-Fos-positive cells caused by MAMP in mice . It is used for research purposes, particularly in the study of depressive disorders .
Molecular Structure Analysis
The molecular formula of Osemozotan is C19H22ClNO5 . The structure includes a benzodioxan group, which is likely key to its activity as a 5-HT1A receptor agonist .
Scientific Research Applications
1. Behavioral Effects on Methamphetamine Use
A study by Ago et al. (2006) investigated the effects of osemozotan, a selective 5-HT1A receptor agonist, on methamphetamine-induced behavioral changes in mice. They found that osemozotan inhibited the maintenance of behavioral sensitization induced by repeated methamphetamine administration. This effect was linked to the modulation of serotonin (5-HT) release in the prefrontal cortex, suggesting that 5-HT1A receptors might have therapeutic potential in conditions like schizophrenia (Ago et al., 2006).
2. Interaction with Psychostimulants
Another study conducted by Tsuchida et al. (2009) examined the interaction of osemozotan with various psychostimulants, including methamphetamine, amphetamine, and atomoxetine, in mice. They observed that osemozotan co-administration was antihyperkinetic and reduced locomotion. This research highlighted the role of 5-HT1A-mediated pathways in the therapeutic mechanisms of psychostimulants for hyperkinetic disorders (Tsuchida et al., 2009).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17/h1-2,4-7,10,15,20H,3,8-9,11-13H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEQBDCQPIZMLY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160127 | |
Record name | Osemozotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osemozotan | |
CAS RN |
137275-81-1 | |
Record name | Osemozotan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osemozotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSEMOZOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65825806Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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